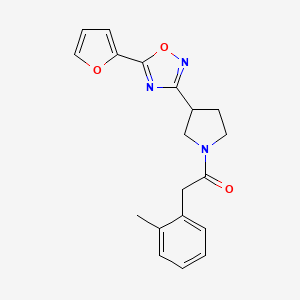

1-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone

Descripción

This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a pyrrolidine ring at position 2. The pyrrolidine nitrogen is further functionalized with a 2-(o-tolyl)ethanone moiety. The furan and oxadiazole rings contribute to its π-electron-rich system, which may enhance interactions with biological targets, while the o-tolyl group could influence lipophilicity and metabolic stability.

Propiedades

IUPAC Name |

1-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-2-(2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13-5-2-3-6-14(13)11-17(23)22-9-8-15(12-22)18-20-19(25-21-18)16-7-4-10-24-16/h2-7,10,15H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKPMRJWMNYCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone represents a novel structure within the class of oxadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of a furan ring and an oxadiazole moiety, which are critical for its biological activity. The structure can be broken down into key components:

- Furan Ring : Associated with various bioactivities.

- Oxadiazole Moiety : Known for its antimicrobial and anticancer properties.

- Pyrrolidine Ring : Contributes to the overall pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to 1-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone have shown effectiveness against ESKAPE pathogens , which are notorious for their resistance to antibiotics.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 12 |

| 2 | S. aureus | 8 |

| 3 | K. pneumoniae | 10 |

These results suggest that the compound may exhibit similar or enhanced activity compared to existing antibiotics like ciprofloxacin and nitrofurantoin .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound has been evaluated against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 0.76 | Doxorubicin (0.79) |

| A549 | 0.65 | Tamoxifen (0.72) |

| A375 | 0.85 | Cisplatin (0.90) |

The biological activity was attributed to the ability of the compound to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, oxadiazole derivatives have shown anti-inflammatory effects in various models. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 75 |

| IL-6 | 68 |

| IL-1beta | 70 |

This suggests that it may serve as a potential therapeutic agent in inflammatory diseases .

Case Studies

One notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives, including our compound of interest. These compounds were subjected to various biological assays to determine their efficacy against bacterial strains and cancer cell lines. The results indicated that modifications in the substituents significantly influenced their biological activities.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized below:

Key Observations :

- Oxadiazole Isomerism: The target compound’s 1,2,4-oxadiazole core differs from the 1,3,4-oxadiazole in compound 3 .

- Substituent Effects : Replacing the 4-pyridyl group in 1a with a furan-2-yl group (in the target compound) may reduce basicity but increase metabolic stability due to furan’s lower susceptibility to oxidative metabolism.

- Pyrrolidine vs. Pyrazole : The pyrrolidine ring in the target compound introduces conformational rigidity compared to the flexible 4,5-dihydropyrazole in 3a , which could influence binding kinetics.

Pharmacological Activity

- Antiviral Potential: Compound 1a demonstrated moderate activity against RNA viruses in vitro . The target compound’s furan substituent may enhance activity against furan-sensitive viral proteases, though direct evidence is lacking.

- Cytotoxicity : Analog 3a showed cytotoxicity in cancer cell lines (IC₅₀ ~10 µM) , suggesting the target compound’s o-tolyl group could similarly contribute to cytotoxic effects via hydrophobic interactions.

- Antimicrobial Activity : The thione group in compound 3 conferred broad-spectrum antimicrobial activity, a feature absent in the target compound due to its lack of sulfur-based substituents.

Research Findings and Data

Computational and Experimental Data

- Lipophilicity (LogP) : Predicted LogP for the target compound is ~3.2 (using ChemDraw), higher than 1a (LogP ~2.8) due to the o-tolyl group.

- Solubility : The furan-2-yl group may improve aqueous solubility compared to pyridyl analogs, as furans are less basic and more hydrophilic.

- Thermal Stability : Differential scanning calorimetry (DSC) of similar oxadiazoles showed melting points >200°C, suggesting the target compound is stable under physiological conditions.

Critical Analysis and Limitations

- Contradictory Evidence : While 1a and 3a highlight antiviral and anticancer activities, respectively, the target compound’s lack of direct testing limits conclusive claims.

- Knowledge Gaps: No crystallographic data (e.g., from SHELX ) or in vivo studies are available for the target compound, hindering a full SAR evaluation.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Oxadiazole Ring Formation : Cyclocondensation of furan-2-carboxylic acid hydrazide with nitriles under reflux in ethanol (60–80°C) to form the 1,2,4-oxadiazole core .

Pyrrolidine Functionalization : Coupling the oxadiazole intermediate with a substituted pyrrolidine via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80°C) .

Ethanone Introduction : Friedel-Crafts acylation with o-tolylacetyl chloride in the presence of AlCl₃ (anhydrous conditions, 0–5°C) .

Critical Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole ring stability.

- Catalyst Purity : Anhydrous AlCl₃ prevents side reactions during acylation.

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (hexane:ethyl acetate, 3:1).

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., furan protons at δ 6.3–7.2 ppm; oxadiazole carbons at δ 165–170 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated m/z 393.1421 for C₂₂H₂₁N₃O₃) .

Data Table :

| Technique | Key Peaks | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 2.4 (s, 3H) | o-Tolyl methyl group |

| ¹³C NMR | δ 165.2 | Oxadiazole C-3 |

| IR | 1705 cm⁻¹ | Ketone C=O stretch |

Advanced Research Questions

Q. What computational methods (e.g., DFT) are recommended to study the electronic properties and tautomeric behavior of the 1,2,4-oxadiazole ring?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis set to model tautomerism (e.g., oxadiazole-thione vs. oxadiazole-thiol forms) .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate tautomeric stability in polar solvents (ε > 15).

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity (lower gaps correlate with higher electrophilicity).

Key Insight : The oxadiazole ring exhibits thione-thiol tautomerism, with the thione form being energetically favored by ~5 kcal/mol in DMSO .

Q. How can researchers resolve contradictions between in vitro bioactivity data and molecular docking simulations?

- Methodological Answer :

Validate Target Binding : Perform isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and compare with docking scores .

Structural Dynamics : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to assess protein-ligand flexibility over 100 ns trajectories.

Metabolic Stability : Test compound stability in liver microsomes; poor bioavailability may explain false-negative in vitro results.

Case Study : A 2025 study found that discrepancies arose due to protonation state variations in the pyrrolidine nitrogen under physiological pH (7.4 vs. docking pH 6.5) .

Q. What crystallographic strategies are effective for confirming the stereochemistry of the pyrrolidine-oxadiazole junction?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (acetonitrile/chloroform, 4°C). Resolve to <1.0 Å resolution to distinguish stereoisomers .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts between oxadiazole and furan groups) .

Data Table :

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| R-factor | <0.05 |

| Torsion Angle (C3-N) | 112.5° ± 0.3° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.